- Pyridinones as antifibrotic agents and their preparation, World Intellectual Property Organization, , ,
Cas no 936011-17-5 (5-Bromo-2-methoxyisonicotinaldehyde)
936011-17-5 structure
Product Name:5-Bromo-2-methoxyisonicotinaldehyde
N.o CAS:936011-17-5
MF:C7H6BrNO2
MW:216.032041072845
MDL:MFCD13181606
CID:1026291
PubChem ID:70700318
Update Time:2024-10-26
5-Bromo-2-methoxyisonicotinaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Bromo-2-methoxyisonicotinaldehyde
- 5-Bromo-2-methoxyisonicotildehyde
- 5-bromo-2-methoxypyridine-4-carbaldehyde
- 5-Bromo-2-methoxypyridine-4-carboxaldehyde
- GSHIHNCXBSQCLM-UHFFFAOYSA-N
- 5-Bromo-2-methoxy isonicotinaldehyde
- FCH1380404
- AB66667
- SY102929
- AX8218110
- Z1129
- 5-Bromo-2-methoxyisonicotinaldehyde, AldrichCPR
- 5-Bromo-2-methoxy-4-pyridinecarboxaldehyde (ACI)
- 3-Bromo-6-methoxypyridine-4-carboxaldehyde
- 5-Bromo-2-methoxy-pyridine-4-carbaldehyde
- DTXSID70743174
- SCHEMBL533880
- AKOS016002761
- MFCD13181606
- CS-W022310
- DS-14931
- DB-368443
- Z1269208118
- 936011-17-5
- EN300-1268309
-
- MDL: MFCD13181606
- Inchi: 1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
- Chave InChI: GSHIHNCXBSQCLM-UHFFFAOYSA-N
- SMILES: O=CC1C(Br)=CN=C(OC)C=1
Propriedades Computadas
- Massa Exacta: 214.95819 g/mol
- Massa monoisotópica: 214.95819 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 2
- Complexidade: 142
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Peso Molecular: 216.03
- XLogP3: 1.3
- Superfície polar topológica: 39.2
Propriedades Experimentais
- Densidade: 1.606
- Ponto de ebulição: 273.596°C at 760 mmHg
- Ponto de Flash: 119.267°C
- Índice de Refracção: 1.591
5-Bromo-2-methoxyisonicotinaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-100mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 100mg |
93CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-1g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 1g |
203.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-250mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 250mg |
180CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847064-100mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 100mg |
626.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13492-25g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 25g |
$200 | 2023-09-07 | |
| Fluorochem | 220153-250mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 220153-1g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 220153-5g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 5g |
£123.00 | 2022-03-01 | |
| TRC | B429355-2.5g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 2.5g |
$ 50.00 | 2022-06-01 | ||
| TRC | B429355-5g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 5g |
$ 65.00 | 2022-06-01 |
5-Bromo-2-methoxyisonicotinaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
Referência
- Preparation of anti-fibrotic pyridinones, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
Referência
- Preparation of tricyclic compounds as GPR40 agonists for use in treating diabetes and associated conditions, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Preparation of pyrido[3,2-c]benzazocinones and related compounds as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium , Diisopropanolamine Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of piperidines or piperidones substituted with urea and heteroaryl as FPR2 modulators, European Patent Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran ; rt → -5 °C; 30 min, -5 °C; -5 °C → -78 °C; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
Referência
- Preparation method of 4-(difluoromethyl)-2-hydroxypyridine-5-sulfonyl chloride, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Preparation of tricyclic fused pyridin-2-one derivatives as BRD4 inhibitors for treatment of proliferative disorders and cancer, India, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -60 °C
1.2 Solvents: Dimethylformamide ; < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -60 °C → rt
1.2 Solvents: Dimethylformamide ; < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -60 °C → rt
Referência
- Preparation of substituted pyrazoles and imidazoles as hemoglobin modifier compounds and uses thereof, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
Referência
- Preparation of pyrimidine derivatives useful as P2X3 and P2X2/3 receptor antagonists useful for the treatment of urinary tract diseases, pain, respiratory diseases and cardiovascular diseases, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of nitrogen-containing macrocyclic compounds useful as BRD4 inhibitors for the treatment of inflammatory disease, cancer, and autoimmune disease, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
Referência
- Preparation of tetrahydroisoquinoline derivatives for use as anti-hepatitis b virus agents, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of N-aryl heteroarylcarboxamides and arylcarboxamides as inhibitors of WDR5 protein-protein binding, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of biphenyl compounds as renin inhibitors for treating cardiovascular events and renal insufficiency, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Preparation of pyrido[4,5]cyclohepta[1,2-5b]pyridines and related compounds as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
5-Bromo-2-methoxyisonicotinaldehyde Raw materials
5-Bromo-2-methoxyisonicotinaldehyde Preparation Products
5-Bromo-2-methoxyisonicotinaldehyde Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
Número da Ordem:A859722
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:20
Preço ($):372.0
E- mail:sales@amadischem.com
5-Bromo-2-methoxyisonicotinaldehyde Literatura Relacionada
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
Pureza:99%
Quantidade:100g
Preço ($):372.0